Click-Chemistry Conjugation Without Compromising Duplex Stability
In a head-to-head functional comparison, a propargyl-modified guanosine phosphoramidite (2'-O-propargylguanosine derivative) was incorporated into siRNA and subsequently conjugated to an azido fluorophore via CuAAC. The labeled siRNA duplex exhibited no detectable change in stability compared to the unlabeled siRNA duplex, as determined by thermal denaturation. This is a critical differentiator from labeling strategies that rely on nucleobase modification, which often disrupt Watson-Crick pairing and reduce duplex stability [1]. In contrast, other common 2'-modifications like 2'-O-methyl or 2'-O-MOE lack the alkyne handle for this type of post-synthetic conjugation, making them incompatible with this workflow [2].
| Evidence Dimension | Effect of post-synthetic click conjugation on duplex thermal stability (Tm) |
|---|---|
| Target Compound Data | No change in Tm (ΔTm ≈ 0 °C) for siRNA duplex upon conjugation of an azido fluorophore to the 2'-O-propargylguanosine site. |
| Comparator Or Baseline | Unmodified (natural) siRNA duplex or 2'-O-methyl modified siRNA (which lacks the alkyne and cannot undergo this conjugation). |
| Quantified Difference | Functional conjugation with zero loss of duplex stability, a capability absent in 2'-O-methyl or 2'-O-MOE analogs. |
| Conditions | siRNA duplex; conjugation of azido fluorophore via CuAAC to 2'-O-propargyl group; analysis by thermal denaturation. |
Why This Matters
This provides a unique route for introducing functional probes into RNA therapeutics without compromising target binding affinity, which is not possible with non-alkyne 2'-O-alkyl modifications.
- [1] Seidu-Larry, S., Krieg, B., Hirsch, M., Helm, M., & Domingo, O. (2012). A modified guanosine phosphoramidite for click functionalization of RNA on the sugar edge. Chemical Communications, 48(89), 11014-11016. View Source
- [2] Cummins, L. L., Owens, S. R., Risen, L. M., Lesnik, E. A., Freier, S. M., McGee, D., Guinosso, C. J., & Cook, P. D. (1995). Characterization of fully 2'-modified oligoribonucleotide hetero- and homoduplex hybridization and nuclease sensitivity. Nucleic Acids Research, 23(11), 2019-2024. View Source
